2-Chloro-6-(trifluoromethyl)nicotinic acid
Overview
Description
2-Chloro-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C(_7)H(_3)ClF(_3)NO(_2) It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the second position and a trifluoromethyl group at the sixth position on the pyridine ring
Synthetic Routes and Reaction Conditions:
Halogenation and Trifluoromethylation:
Industrial Production Methods:
- Industrial production often involves similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation and reduction reactions produce corresponding oxides, amines, or alcohols.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor for the development of novel agrochemicals and pharmaceuticals.
Biology and Medicine:
- Investigated for its potential as an anti-inflammatory agent.
- Studied for its role in modulating biological pathways related to nicotinic acid receptors.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Employed in the development of materials with specific electronic or optical properties.
Scientific Research Applications
Herbicide Development
2-Chloro-6-(trifluoromethyl)nicotinic acid derivatives have been explored for their potential as herbicides. For instance, a study synthesized a series of N-(arylmethoxy)-2-chloronicotinamides and found some to exhibit excellent herbicidal activity against certain weed species. This indicates the potential of this compound derivatives in developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Pharmaceutical Research
In the pharmaceutical sector, nicotinic acid derivatives, including those related to this compound, have been investigated for their lipid-modifying effects. Nicotinic acid (niacin) is known for its ability to lower lipolysis in adipose tissue, impacting lipid levels in the body. The identification of receptors such as PUMA-G and HM74, which are involved in the anti-lipolytic effect of nicotinic acid, opens avenues for developing new drugs to treat dyslipidemia (S. Tunaru et al., 2003).
Organic Synthesis
This compound serves as a precursor in organic synthesis, particularly in cross-coupling reactions. A study demonstrated its utility in regioselective cross-coupling reactions with boronic acids and dihalo heterocycles, highlighting its value in synthesizing selectively substituted nicotinic acids and related compounds (I. Houpis et al., 2010).
Separation Techniques
Efforts to intensify the separation of nicotinic acid from mixtures utilize its derivatives. For instance, reactive extraction with organophosphorus solvating extractants has been studied to improve the recovery of nicotinic acid, a process relevant in its production for food, pharmaceutical, and biochemical industries (Sushil Kumar et al., 2008).
Atherosclerosis Research
Nicotinic acid derivatives have also been implicated in the treatment of atherosclerosis due to their effects on lipid levels and inflammation. Studies have shown that nicotinic acid inhibits atherosclerosis progression independently of its lipid-modifying effects, suggesting potential therapeutic applications beyond traditional dyslipidemia treatment (Martina Lukasova et al., 2011).
Safety and Hazards
2-Chloro-6-(trifluoromethyl)nicotinic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
2-Chloro-6-(trifluoromethyl)nicotinic acid exerts its effects primarily through interactions with nicotinic acid receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)nicotinic acid
- 2-Chloro-6-(difluoromethyl)nicotinic acid
- 2-Bromo-6-(trifluoromethyl)nicotinic acid
Uniqueness:
- The specific positioning of the chlorine and trifluoromethyl groups in 2-Chloro-6-(trifluoromethyl)nicotinic acid imparts unique electronic and steric properties, making it distinct in its reactivity and applications compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10)11/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRBTBMFFGEVCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380813 | |
Record name | 2-Chloro-6-(trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280566-45-2 | |
Record name | 2-Chloro-6-(trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-(trifluoromethyl)nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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